molecular formula C6H7BrN2O B1473778 6-Bromo-5-methoxypyridin-3-amine CAS No. 1020253-85-3

6-Bromo-5-methoxypyridin-3-amine

Cat. No.: B1473778
CAS No.: 1020253-85-3
M. Wt: 203.04 g/mol
InChI Key: VNJYEDKEMNOYBM-UHFFFAOYSA-N
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Description

Context within Heterocyclic Chemistry and Aminopyridine Derivatives

Heterocyclic chemistry forms a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Pyridine (B92270), a six-membered heterocyclic compound with one nitrogen atom, and its derivatives are of paramount importance. Aminopyridines, which feature an amino group attached to the pyridine ring, are a particularly significant subclass, existing as three basic isomers: 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731). researchgate.net These compounds are foundational building blocks in the synthesis of more complex molecular architectures. nih.govchemimpex.comrsc.org

The introduction of multiple substituents, such as a bromine atom and a methoxy (B1213986) group, onto the aminopyridine scaffold, as seen in 6-Bromo-5-methoxypyridin-3-amine, creates a highly versatile chemical intermediate. The specific placement of these functional groups—the bromine at position 6, the methoxy group at position 5, and the amine at position 3—imparts distinct chemical properties and reactivity to the molecule, making it a valuable reagent in organic synthesis. The molecular structure of this compound is cataloged with the CAS number 1020253-85-3. chemimpex.comnih.gov

Table 1: Chemical Identity of this compound

Identifier Value
Systematic Name This compound
Synonyms 6-bromo-5-methoxy-3-pyridinamine, 6-bromo-5-methoxy-pyridin-3-ylamine
CAS Number 1020253-85-3 myskinrecipes.com
Molecular Formula C₆H₇BrN₂O myskinrecipes.com
Molecular Weight 203.04 g/mol myskinrecipes.com
InChI Key VNJYEDKEMNOYBM-UHFFFAOYSA-N

Significance of Substituted Pyridinamines in Chemical and Biological Research

Substituted pyridinamines are crucial in both chemical and biological research due to their diverse pharmacological activities. researchgate.net The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs. researchgate.net The presence and position of substituents like bromine and methoxy groups can significantly influence a molecule's biological activity. googleapis.comchemicalbook.com

The bromine atom, for example, can enhance the efficacy and stability of pharmaceutical compounds and is a key component in a range of medications, including antimicrobial and anticancer drugs. chemicalbook.com The methoxy group is also prevalent in many drugs, where it can favorably influence ligand-target binding, physicochemical properties, and metabolic stability. googleapis.com

Consequently, substituted bromo-methoxypyridinamines are highly valued as intermediates in the synthesis of bioactive molecules. They serve as building blocks for a variety of larger, more complex compounds with potential therapeutic applications, including anti-inflammatory agents and enzyme inhibitors. chemimpex.com The strategic use of these intermediates allows medicinal chemists to systematically modify molecular structures to optimize their biological effects.

Overview of Current Research Trajectories for Bromo-Methoxypyridinamines

Current research involving bromo-methoxypyridinamines, including this compound and its isomers, is largely concentrated on their application as key intermediates in the synthesis of targeted therapeutic agents. Two prominent areas of investigation are the development of kinase inhibitors for inflammatory diseases and cancer.

One major research trajectory is the synthesis of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors . researchgate.net IRAK4 is a critical mediator in innate immunity, and its inhibition is a promising strategy for treating inflammatory and autoimmune diseases. researchgate.netnih.gov Various aminopyrimidine and pyrimidin-4-one compounds have been identified as potent and selective IRAK4 inhibitors, and substituted pyridinamines are essential starting materials for creating these complex molecules. researchgate.netnih.gov

Another significant area of research is the development of pyrazolo[1,5-a]pyrimidine derivatives . These compounds are being explored for their potent activity as protein kinase inhibitors in cancer therapy and as selective PI3Kδ (Phosphoinositide 3-kinase δ) inhibitors for treating inflammatory conditions like asthma. nih.govrsc.org The synthesis of these bicyclic heterocycles often begins with aminopyrazole precursors, which can be constructed using substituted pyridinamines. researchgate.net For instance, a patent describes the use of a related compound, 1-amino-3-bromo-5-methoxy-pyridinium, in a 1,3-dipolar addition reaction to form a 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine core structure. google.com

The synthesis of these target molecules frequently employs modern organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), to introduce diverse functional groups onto the pyridinamine scaffold. nih.govmdpi.com These methods allow for the efficient construction of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. mdpi.com

Table 2: Related Bromo-Methoxypyridinamine Isomers and Precursors

Compound Name CAS Number Molecular Formula
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O
6-Bromo-5-methoxypyridin-2-amine 79491-43-3 C₆H₇BrN₂O scbt.com
6-Bromo-2-methoxypyridin-3-amine 89466-18-2 C₆H₇BrN₂O
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₅BrNO
6-Methoxypyridin-3-amine 6628-77-9 C₆H₈N₂O researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYEDKEMNOYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743205
Record name 6-Bromo-5-methoxypyridin-3-amine
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Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-85-3
Record name 3-Pyridinamine, 6-bromo-5-methoxy-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methoxypyridin-3-amine
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Advanced Synthetic Methodologies for 6 Bromo 5 Methoxypyridin 3 Amine

Strategies for Regioselective Functionalization of Pyridine (B92270) Scaffolds

The inherent electron-deficient nature of the pyridine ring governs its reactivity. ntu.edu.sg Direct functionalization can be challenging, often requiring harsh conditions and resulting in mixtures of isomers. acs.org Consequently, developing regioselective methods is a primary focus in heterocyclic chemistry. Strategies often involve the careful orchestration of activating and directing groups or the use of organometallic intermediates to control the position of incoming substituents. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a principal pathway for functionalizing pyridine rings, which are more susceptible to this type of reaction than benzene (B151609) derivatives. abertay.ac.uk The reaction typically proceeds via an addition-elimination mechanism, with nucleophilic attack favored at the electron-deficient C2 and C4 positions, especially when a competent leaving group is present. abertay.ac.uk

Synthesizing 3-aminopyridine (B143674) derivatives through nucleophilic substitution is notably challenging due to the low electrophilicity at the C3 position. researchgate.net However, innovative methods have been developed to overcome this hurdle. One such strategy involves the direct amination of methoxypyridines. For instance, a protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been shown to effectively aminate 3-methoxypyridine (B1141550) at the 3-position. ntu.edu.sg The reaction of 3-methoxypyridine with piperidine, in the presence of NaH and LiI, yielded 3-(piperidin-1-yl)pyridine (B1279845) in 88% yield, demonstrating a viable, albeit specific, route to C3-aminated pyridines. ntu.edu.sg This approach highlights a transition-metal-free method for installing an amine functionality, which could be adapted for the synthesis of precursors to 6-Bromo-5-methoxypyridin-3-amine.

Table 1: Nucleophilic Amination of 3-Methoxypyridine ntu.edu.sg

Amine Reagents Temperature (°C) Time (h) Yield (%)
Piperidine NaH, LiI 60 8 88
n-Butylamine NaH, LiI 60 - 61
Cyclohexylamine NaH, LiI 60 - 56

In contrast to nucleophilic substitution, electrophilic substitution on an unactivated pyridine ring is difficult and typically requires forcing conditions, yielding the 3-substituted product. abertay.ac.uk However, the presence of electron-donating groups, such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups, activates the ring and directs the substitution pattern.

For a precursor like 5-methoxypyridin-3-amine (B1281112), both substituents strongly influence the position of electrophilic attack. The amino group at C3 is a powerful activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. The methoxy group at C5 is also activating and directs to its ortho (C4, C6) and para (C2) positions. The combined directing effect of these two groups strongly favors substitution at the C4 and C6 positions. Steric hindrance may play a role in favoring substitution at the less hindered C6 position, making the direct bromination of 5-methoxypyridin-3-amine a highly plausible route to obtaining this compound.

The bromination of pyridine itself can be achieved with bromine in fuming sulfuric acid to produce 3-bromopyridine (B30812) in high yield. abertay.ac.uk For activated systems, milder conditions are generally sufficient. The activation of molecular bromine with λ3-iodanes has been reported as an effective method for the bromination of even deactivated aryl substrates, suggesting a potential route for highly controlled bromination reactions. chemrxiv.org

Cross-Coupling Reactions Utilizing Halopyridinamine Substrates

The bromine atom in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron species, such as a boronic acid or ester. libretexts.orgillinois.edu This reaction is widely used in the pharmaceutical industry due to its mild conditions and the commercial availability of a vast array of boronic acid reagents. nih.gov The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product. libretexts.org

The reactivity of bromo-pyridines in Suzuki couplings is well-established. A study on the synthesis of novel pyridine derivatives utilized 5-bromo-2-methylpyridin-3-amine (B1289001) as a substrate in Suzuki reactions with various arylboronic acids. mdpi.comresearchgate.net These reactions, catalyzed by Pd(PPh3)4 with K3PO4 as the base, proceeded in moderate to good yields, demonstrating that the presence of an amino group on the bromopyridine ring is well-tolerated. mdpi.com This indicates that this compound would be a similarly effective coupling partner for introducing diverse aryl and heteroaryl substituents at the 6-position.

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids mdpi.com

Arylboronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(PPh3)4 K3PO4 Dioxane/H2O 75
4-Methylphenylboronic acid Pd(PPh3)4 K3PO4 Dioxane/H2O 78
4-Methoxyphenylboronic acid Pd(PPh3)4 K3PO4 Dioxane/H2O 80
4-Chlorophenylboronic acid Pd(PPh3)4 K3PO4 Dioxane/H2O 72

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This transformation has become a premier method for synthesizing aryl amines, largely replacing harsher classical methods. wikipedia.org The reaction's catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product. wikipedia.org

As a halopyridinamine substrate, this compound can be coupled with a wide range of primary and secondary amines via the Buchwald-Hartwig reaction. This would allow for the synthesis of various N-substituted pyridine-3,6-diamine derivatives. The development of specialized phosphine (B1218219) ligands has been crucial to the reaction's broad scope, enabling the coupling of challenging substrates, including electron-rich heteroaryl halides. organic-chemistry.orgnih.gov For example, the successful amination of unprotected bromoimidazoles and bromopyrazoles has been achieved using a Pd precatalyst with the bulky biarylphosphine ligand tBuBrettPhos. nih.gov

Table 3: Example of Buchwald-Hartwig Amination with a Bromopyridine chemspider.com

Aryl Halide Amine Catalyst System Base Temperature (°C) Yield (%)
2-Bromo-6-methyl pyridine (+/-)-trans-1,2-diaminocyclohexane [Pd2(dba)3] / (±)-BINAP NaOBut 80 60

The Negishi coupling is another powerful C-C bond-forming reaction that utilizes a palladium or nickel catalyst to couple an organohalide with an organozinc reagent. wikipedia.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of the organozinc nucleophiles. wikipedia.org The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms, making it exceptionally versatile. wikipedia.org

This compound is a suitable electrophile for Negishi couplings. This would enable the introduction of a wide variety of alkyl, alkenyl, allyl, and aryl groups at the 6-position of the pyridine ring. The development of new ligands has improved the efficiency and selectivity of Negishi couplings, particularly for creating C(sp³)-C(sp²) bonds by suppressing undesired side reactions like β-hydride elimination. nih.gov While palladium is common, nickel catalysts are also effective and can operate through different mechanistic pathways involving various oxidation states. wikipedia.orgyoutube.com The choice of catalyst and ligand is critical for achieving high yields and stereochemical control. nih.gov

Amination Reactions in the Synthesis of this compound

The introduction of the amino group at the C3 position of the 6-bromo-5-methoxypyridine scaffold is a critical step in its synthesis. This can be achieved through either direct or indirect amination techniques.

Direct Amination Techniques

Direct amination methods involve the direct conversion of a suitable precursor, typically a halogenated pyridine, into the desired aminopyridine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent examples of direct amination techniques. These reactions are favored for their high efficiency and tolerance of a wide range of functional groups.

The Buchwald-Hartwig amination of a precursor like 3,6-dibromo-5-methoxypyridine with an ammonia (B1221849) surrogate or a protected amine would be a plausible route. The choice of catalyst, ligand, base, and solvent is crucial for the success of this reaction. Research on the amination of similar bromopyridine derivatives has shown that sterically hindered phosphine ligands, such as XPhos and RuPhos, in combination with a palladium source like Pd(OAc)2 or a pre-catalyst, can significantly improve reaction yields. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to facilitate the catalytic cycle.

Another direct approach is nucleophilic aromatic substitution (SNAr). In this method, a leaving group on the pyridine ring is displaced by an amine nucleophile. For the synthesis of this compound, a potential precursor could be a pyridine ring with a suitable leaving group at the 3-position, such as a nitro or another halo group, that can be displaced by an amino group. Microwave-assisted SNAr reactions have been shown to be effective for the synthesis of related 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine, offering a rapid and efficient method. clockss.org The use of excess amine as the nucleophile can improve the yield of the desired mono-aminated product. clockss.org

Table 1: Exemplary Conditions for Direct Amination of Related Bromopyridines

PrecursorAmine SourceCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
3,5-DibromopyridinePyrrolidineNone (Microwave)-Toluene/NMP18022 (for mono-pyrrolidinyl product) clockss.org
3,5-DibromopyridineDiisopropylamineNonet-BuONa/NaNH₂--30 clockss.org

Note: The data in this table is for the synthesis of related aminobromopyridines and serves to illustrate potential conditions for the direct amination to form this compound.

Indirect Amination via Pyridine N-Oxides

Indirect amination offers an alternative route, often involving the introduction of a nitro group which is subsequently reduced to an amine. A common strategy involves the initial synthesis of the corresponding pyridine N-oxide. The N-oxide can activate the pyridine ring towards nitration at specific positions.

For the synthesis of this compound, a potential pathway could start with the N-oxidation of a suitable 6-bromo-5-methoxypyridine precursor. The resulting pyridine N-oxide can then be nitrated at the 3-position. The final step would be the reduction of the nitro group to the desired amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/AcOH or SnCl₂/HCl).

The synthesis of pyridine-N-oxides can be achieved by treating the parent pyridine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. A patent describes the synthesis of 4-methoxypyridine-N-oxide by reacting 4-methoxypyridine (B45360) with m-CPBA in dichloromethane, resulting in a high yield. google.com A similar approach could be adapted for the N-oxidation of a 6-bromo-5-methoxypyridine substrate.

Cyclization Reactions Involving this compound as a Core

While specific examples of cyclization reactions starting directly from this compound are not extensively documented in readily available literature, its structure lends itself to a variety of cyclization strategies to form fused heterocyclic systems. The presence of the amino group and the bromo substituent provides two reactive sites for annulation reactions.

For instance, the amino group can act as a nucleophile to react with a variety of bifunctional electrophiles to construct five- or six-membered rings. Reactions with α,β-unsaturated ketones or esters could lead to the formation of dihydropyridinones or related structures through a Michael addition followed by intramolecular cyclization.

Furthermore, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions, which can be followed by an intramolecular cyclization. For example, a Suzuki coupling with a boronic acid containing a suitably positioned functional group could be followed by an intramolecular nucleophilic attack from the amino group to form a fused ring system. The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine has been demonstrated, showcasing the utility of the bromo-aminopyridine scaffold in constructing more complex molecules. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of reagents, catalysts, solvents, temperature, and reaction time.

In the context of direct amination via Buchwald-Hartwig coupling, the selection of the ligand is critical. Studies on related systems have shown that sterically bulky, electron-rich phosphine ligands often provide the best results. The base also plays a crucial role, with its strength and solubility impacting the rate and efficiency of the catalytic cycle. Solvents such as toluene, dioxane, and DMF are commonly used, and the optimal choice often depends on the specific substrates and reaction temperature.

For indirect amination routes, the efficiency of both the nitration and the subsequent reduction steps needs to be optimized. In the nitration of pyridine N-oxides, controlling the reaction temperature and the stoichiometry of the nitrating agent is essential to avoid side reactions. For the reduction of the nitro group, the choice of reducing agent and reaction conditions can affect the yield and selectivity, especially in the presence of a reducible bromo substituent. Mild reducing conditions are often preferred to preserve the C-Br bond.

Table 2: Factors Influencing Yield in the Synthesis of Substituted Aminopyridines

FactorInfluence on ReactionOptimized Conditions (General Examples)
Catalyst/Ligand Affects catalytic activity and selectivity in cross-coupling reactions.Palladium acetate (B1210297) (Pd(OAc)₂) with sterically hindered phosphine ligands (e.g., XPhos, RuPhos).
Base Crucial for the deprotonation of the amine and regeneration of the active catalyst.Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃.
Solvent Influences solubility of reactants and stability of intermediates.Aprotic polar solvents like DMF, dioxane, or toluene.
Temperature Affects reaction rate and can influence selectivity.Varies depending on the specific reaction, often in the range of 80-120 °C for cross-coupling.
Reaction Time Needs to be sufficient for complete conversion without significant side product formation.Monitored by techniques like TLC or LC-MS to determine the optimal endpoint.

Elucidation of Reactivity and Reaction Mechanisms of 6 Bromo 5 Methoxypyridin 3 Amine

Influence of Bromine Substitution on Pyridine (B92270) Ring Reactivity

The presence of a bromine atom at the 6-position of the pyridine ring has a profound influence on its reactivity. Halogens, like bromine, are deactivating groups in the context of electrophilic aromatic substitution due to their electron-withdrawing inductive effect. This effect reduces the electron density of the pyridine ring, making it less susceptible to attack by electrophiles. uoanbar.edu.iq Consequently, reactions such as nitration and halogenation on the pyridine ring require more vigorous conditions than on benzene (B151609). uoanbar.edu.iq

However, the bromine atom also serves as a crucial handle for various cross-coupling reactions. It is an excellent leaving group in palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide array of carbon- and heteroatom-based substituents at the 6-position, a key strategy in the construction of complex molecular scaffolds. For instance, the bromine atom can be substituted in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds. researchgate.netresearchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halopyridines can be complex. While fluorine is typically the most reactive halide in SNAr due to the high polarization of the C-F bond, the leaving group ability in some pyridinium (B92312) systems has been observed to be less straightforward, with bromine showing comparable reactivity to chlorine and iodine in certain cases. nih.gov

Role of Methoxy (B1213986) and Amine Groups in Directing Chemical Transformations

The methoxy (-OCH3) and amine (-NH2) groups at the 5- and 3-positions, respectively, play a significant role in modulating the reactivity of the pyridine ring and directing the course of chemical transformations.

The methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance. It primarily directs incoming electrophiles to the ortho and para positions. However, in the context of the pyridine ring, which is already electron-deficient, the situation is more nuanced. The methoxy group's inductive electron-withdrawing effect can also influence the ring's basicity and reactivity. nih.gov In some instances, a methoxy group can decrease the basicity of the pyridine nitrogen, which can be advantageous in preventing unwanted side reactions. nih.gov

The amine group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. Its presence significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack at the positions ortho and para to it (positions 2, 4, and 6). However, in acidic conditions, the amine group is protonated to form an ammonium (B1175870) salt (-NH3+), which is a strongly deactivating and meta-directing group. stackexchange.com

The interplay between the activating amine and methoxy groups and the deactivating bromine atom and pyridine nitrogen creates a complex substitution pattern. The ultimate regioselectivity of a reaction will depend on the specific reaction conditions and the nature of the electrophile or nucleophile. For instance, in the synthesis of certain kinase inhibitors, the amine group of a related compound, 5-bromo-2-methoxypyridin-3-amine, is readily condensed with sulfonyl chlorides. mdpi.com

Mechanistic Pathways of Key Coupling and Substitution Reactions

The bromine atom on 6-bromo-5-methoxypyridin-3-amine is a key functional group that enables a variety of important chemical transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that begins with the oxidative addition of the bromo-pyridinyl substrate to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The next step is transmetalation , where the organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium(II) complex. The final step is reductive elimination , where the two organic fragments are coupled together, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. The specific ligands on the palladium catalyst and the reaction conditions can significantly influence the efficiency and selectivity of these reactions. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions:

In SNAr reactions, a nucleophile attacks the carbon atom bearing the bromine leaving group. The pyridine ring, being electron-deficient, is inherently activated towards this type of reaction. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom helps to stabilize the negative charge in the Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the other substituents on the pyridine ring. uoanbar.edu.iqnih.gov

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is an important consideration for its storage and handling. As a brown solid, its appearance may indicate some sensitivity to light or air over time. innospk.com Generally, pyridines are relatively stable aromatic compounds. However, the presence of the bromo, methoxy, and amino substituents can introduce potential degradation pathways under specific conditions.

Under acidic conditions , the amine group will be protonated, forming a pyridinium salt. This can increase the compound's solubility in aqueous solutions but also further deactivates the ring towards electrophilic attack. stackexchange.com Strong acidic conditions might also lead to the hydrolysis of the methoxy group, although this is generally a slow process for aryl methyl ethers.

Under basic conditions , the amine group remains as a free base. Strong bases could potentially promote elimination reactions if there are acidic protons on adjacent carbons, although this is less likely in this specific structure.

The bromine atom can be susceptible to photolytic cleavage , especially in the presence of UV light, which could lead to the formation of radical species and subsequent degradation products. Therefore, it is advisable to store the compound in a cool, dark, and well-ventilated place to maintain its integrity. innospk.com

The compound's stability is also relevant in the context of its use in multi-step syntheses. For example, in the synthesis of kinase inhibitors, this compound is subjected to various reaction conditions, including coupling reactions and reactions with strong reagents, highlighting its relative stability under these synthetic transformations. mdpi.comed.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound1020253-85-3C₆H₇BrN₂O203.04-
5-Bromo-6-methoxypyridin-3-amine53242-18-5C₆H₇BrN₂O203.04Brown Solid innospk.com
5-Bromo-2-methoxypyridin-3-amine-C₆H₇BrN₂O203.04-
6-Bromo-2-methoxypyridin-3-amine89466-18-2C₆H₇BrN₂O203.04-
3-Bromo-5-methoxypyridin-4-amine-C₆H₇BrN₂O203.04-
5-Bromo-6-methoxypyridin-2-amine1211533-83-3C₆H₇BrN₂O203.04-

Table 2: Reactivity Summary of Functional Groups on the Pyridine Ring

Functional GroupPositionElectronic EffectInfluence on Reactivity
Bromine6Inductive: -I (withdrawing)Deactivates ring to electrophilic attack; Good leaving group in coupling and substitution reactions.
Methoxy5Resonance: +R (donating), Inductive: -I (withdrawing)Activating group, directs ortho and para; can decrease nitrogen basicity. nih.gov
Amine3Resonance: +R (donating), Inductive: -I (withdrawing)Strong activating group, directs ortho and para; protonates in acid to become deactivating. stackexchange.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Heterocycles

The strategic placement of reactive sites on the pyridine (B92270) ring of 6-Bromo-5-methoxypyridin-3-amine makes it an attractive starting material for the synthesis of a variety of fused heterocyclic compounds. These scaffolds are of great interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.

Synthesis of Imidazo[1,2-a]pyrimidines and Pyrazolo[3,4-b]pyridines

The synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyrimidines and pyrazolo[3,4-b]pyridines often relies on the condensation of appropriately substituted aminopyridines with various reaction partners. While general methodologies for the synthesis of these ring systems are well-established, specific examples detailing the use of this compound as the starting material are not extensively documented in current literature.

Imidazo[1,2-a]pyrimidines are typically synthesized through the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization. The general synthetic approach is highlighted below:

Reactant AReactant BProduct
2-Aminopyridine Derivativeα-HaloketoneImidazo[1,2-a]pyrimidine

Pyrazolo[3,4-b]pyridines can be prepared through several synthetic routes, one of which involves the cyclization of an aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comrsc.orgnih.gov For instance, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst such as zirconium(IV) chloride has been shown to yield substituted pyrazolo[3,4-b]pyridines. mdpi.com Another approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov

Reactant AReactant BCatalystProduct
5-Aminopyrazoleα,β-Unsaturated KetoneZrCl4Pyrazolo[3,4-b]pyridine
5-AminopyrazoleAlkynyl AldehydeSilver/Iodine/NBSPyrazolo[3,4-b]pyridine

Although these general synthetic strategies exist, the application of this compound in these specific transformations to yield the corresponding bromo- and methoxy-substituted imidazo[1,2-a]pyrimidines and pyrazolo[3,4-b]pyridines has not been explicitly reported in the reviewed literature.

Derivatization for Expanded Chemical Space Exploration

The exploration of chemical space through the derivatization of a core scaffold is a cornerstone of modern drug discovery. The functional groups present in this compound, namely the bromine atom and the amino group, provide orthogonal handles for a variety of chemical modifications.

The bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The amino group, on the other hand, can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures.

While the potential for such derivatization is clear from fundamental organic chemistry principles, specific research focused on the systematic exploration of the chemical space around the this compound core to generate chemical libraries for screening purposes is not yet prevalent in the public domain.

Precursor for Novel Functional Materials

The development of new materials with tailored electronic, optical, or host-guest properties is a rapidly advancing field. The pyridine and bipyridine moieties are key components in many functional materials, and this compound represents a potential precursor to such structures.

Development of Crown-Ester-Bipyridines and Viologens

Crown ethers containing bipyridine units are of interest for their ability to act as sensors and molecular switches, owing to the interplay between ion binding by the crown ether and the photophysical properties of the bipyridine. Viologens, which are 4,4'-bipyridinium salts, are well-known for their electrochromic properties and are used in smart windows and displays.

The synthesis of these materials often involves the coupling of two pyridine rings to form the bipyridine core. In principle, this compound could be utilized in homo-coupling reactions to form a symmetrically substituted bipyridine, which could then be further elaborated into a crown-ester-bipyridine or a viologen. However, a review of the current scientific literature does not reveal any specific examples of this compound being used for these applications.

Formation of Crosslinked Polymers and Tailored Materials

The bifunctional nature of this compound, with its reactive bromine and amine functionalities, suggests its potential use as a monomer in the synthesis of crosslinked polymers. For instance, the amino group could react with a diacyl chloride, while the bromine atom could be involved in a subsequent cross-linking reaction, such as a metal-catalyzed coupling. This could lead to the formation of porous organic polymers or other tailored materials with specific thermal or mechanical properties.

Despite this theoretical potential, there is currently a lack of published research detailing the use of this compound in the formation of crosslinked polymers or other bespoke materials.

Medicinal Chemistry and Biological Activity Investigations of 6 Bromo 5 Methoxypyridin 3 Amine Derivatives

General Overview of Biological Relevance of Aminopyridines in Drug Discovery

The aminopyridine scaffold is a cornerstone in the field of medicinal chemistry, recognized for its utility in the synthesis of a wide array of biologically active molecules. rsc.orgrsc.org As low molecular weight compounds, aminopyridines offer a desirable starting point for the development of pharmacophores that can interact with various biological targets. rsc.orgrsc.org Their simple, yet functionalized, structure allows for the creation of diverse compounds with minimal side reactions, a significant advantage in drug discovery programs. rsc.orgrsc.org

Aminopyridines are key components in numerous marketed drugs and are investigated for a multitude of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. rsc.org The incorporation of an aminopyridine moiety can favorably influence a molecule's physicochemical properties, such as reducing lipophilicity and improving aqueous solubility and metabolic stability. nih.govtandfonline.com This can lead to enhanced pharmacokinetic and pharmacodynamic profiles. nih.gov Furthermore, the nitrogen atom in the pyridine (B92270) ring can form crucial interactions with biological targets, making these compounds valuable for structure-based drug design. nih.gov The versatility of the aminopyridine structure also allows for its use as an intermediate in the synthesis of more complex aza-heterocycles like imidazoles and pyrimidines. nih.govtandfonline.com

Anticancer and Antiproliferative Potentials

The quest for novel anticancer agents has led researchers to explore a variety of heterocyclic compounds, with derivatives of substituted pyridines showing considerable promise.

Structure-activity relationship (SAR) studies are crucial for optimizing the cytotoxic effects of potential anticancer compounds. For various heterocyclic compounds, including those with structural similarities to 6-bromo-5-methoxypyridin-3-amine, specific substitutions have been shown to significantly impact their antiproliferative activity.

For instance, in a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the nature and position of substituents on the N-aryl ring were found to be critical for their anticancer activity. mdpi.com Compound 4i , with a 2,6-dimethyl substitution, demonstrated the most promising activity across a panel of cancer cell lines. mdpi.com Similarly, for a series of N-alkyl-3,6-dibromocarbazole derivatives, the presence of specific N-alkyl groups was essential for their cytotoxic effects against breast cancer cell lines. mdpi.com

In the case of phenoxazine (B87303) derivatives, cytotoxicity was found to correlate with parameters such as electron affinity, absolute electron negativity, and the octanol-water distribution coefficient (log-P). nih.gov This highlights the importance of electronic and physicochemical properties in determining the anticancer potential of a compound. For acridine-thiosemicarbazone derivatives, the steric profile of substituents was shown to directly impact their antiproliferative activity, with bulky substituents leading to a drastic decrease in potency. mdpi.com

These studies underscore the principle that even minor structural modifications to a parent scaffold can lead to significant changes in biological activity, a key consideration in the design of novel cytotoxic agents based on the this compound framework.

Understanding the mechanism of action is fundamental to the development of effective cancer therapies. Research into related heterocyclic compounds has revealed several potential pathways through which derivatives of this compound might exert their anticancer effects.

One such mechanism is the induction of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govmdpi.com Studies on indole-based chalcones, such as 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) , have shown that these molecules can induce methuosis in glioblastoma cells. nih.gov This process is often followed by cell rounding, detachment, and loss of membrane integrity, leading to cell death. nih.gov The discovery of compounds that trigger alternative cell death pathways like methuosis is particularly significant for cancers that have developed resistance to apoptosis. nih.gov

Another important target for anticancer drugs is the microtubule network, which is essential for cell division. The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. Some 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been investigated for their potential to inhibit tubulin, suggesting that this could be a viable mechanism for related compounds. mdpi.com

A desirable characteristic for a chemotherapeutic agent is the ability to exhibit cytotoxicity across a broad range of cancer cell lines while showing selectivity for cancer cells over normal cells.

Research on a series of 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones has identified compounds with remarkable pan-cytotoxic activity. nih.gov For example, compound 2f from this series showed potent activity against 36 different human tumor cell lines, with GI50 values of less than 1 μM. nih.gov Similarly, compound 2g displayed promising antiproliferative activity against 20 different cell lines. nih.gov

In another study, a derivative of thiazolidine-2,4-dione, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione , demonstrated potent and selective cytotoxicity against the NCI-H292 human lung carcinoma cell line, with an IC50 value of 1.26 μg/mL, while showing no cytotoxicity to normal peripheral blood mononuclear cells. nih.gov This compound was also found to induce genotoxicity specifically in the cancer cells. nih.gov

These findings suggest that derivatives of this compound could potentially be developed into agents with broad-spectrum and selective anticancer activity.

Antimicrobial and Antiparasitic Activities

In addition to their anticancer potential, aminopyridine derivatives are being explored for their ability to combat infectious diseases.

Neglected tropical diseases (NTDs), such as Chagas disease, human African trypanosomiasis, and leishmaniasis, affect millions of people worldwide, and there is an urgent need for new, effective treatments. nih.govtandfonline.com Aminopyridine-containing compounds are of great interest in the design of new drugs against these diseases due to their favorable intrinsic properties. nih.govtandfonline.com

Although there are currently no aminopyridine-based drugs on the market specifically for NTDs, active research is underway. nih.govtandfonline.com The aminopyridine scaffold can contribute to the development of anti-NTD drugs in several ways: by reducing lipophilicity, which can improve a drug's pharmacokinetic profile; by providing additional interactions with the target protein; and by serving as an intermediate for the synthesis of more complex heterocyclic systems. nih.govtandfonline.com Medicinal chemistry efforts are focused on developing aminopyridine derivatives that target the causative agents of these diseases, including Trypanosoma cruzi, Trypanosoma brucei, and Leishmania species. nih.govtandfonline.com

The potential for derivatives of this compound to be developed as agents against NTDs is a promising area for future research, building on the established utility of the aminopyridine core in this therapeutic area.

Data Tables

Table 1: Anticancer Activity of Selected Heterocyclic Compounds

Compound Name Compound Class Cancer Cell Line(s) Observed Activity Reference
4i 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia), EKVX (Non-Small Cell Lung), OVCAR-5 (Ovarian) Growth inhibition of 38.94%, 30.14%, 26.92%, 26.61%, and 23.12% respectively at 10⁻⁵ M mdpi.com
2f 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one 36 human tumor cell lines GI50 < 1 μM nih.gov
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione Thiazolidine-2,4-dione derivative NCI-H292 (Lung) IC50 of 1.26 μg/mL; Selective cytotoxicity and genotoxicity nih.gov

| 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) | Indole-based chalcone (B49325) | U251 (Glioblastoma) | Induction of methuosis | nih.gov |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | 6-Bromo-5-methoxypyridin-2-amine | | 6-Bromo-2-methoxypyridin-3-amine | | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | | 4i (2,6-dimethyl substituted 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) | | N-alkyl-3,6-dibromocarbazole | | Acridine-thiosemicarbazone | | 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) | | 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one | | 2f (a specific 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | | 2g (a specific 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | | 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | | Aminopyridine | | Imidazole | | Pyrimidine | | Phenoxazine |

Evaluation of Antibacterial, Antifungal, and Antimalarial Properties

A comprehensive search of the scientific literature revealed a lack of specific studies investigating the antibacterial, antifungal, and antimalarial properties of derivatives of this compound. However, research on other bromo-substituted heterocyclic compounds offers some insights into the potential antimicrobial activities of this class of molecules. For instance, studies on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have shown that these compounds exhibit in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Proteus vulgaris, Klebsiella pneumoniae) bacteria. Their antifungal activity has also been demonstrated against Aspergillus niger and Penicillium chrysogenum. It is important to note that these are imidazopyridine derivatives, which are structurally distinct from pyridinamine derivatives.

Similarly, derivatives of 6-bromo-quinazolinone have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi. While these findings suggest that the inclusion of a bromine atom on a heterocyclic ring can be a viable strategy for developing antimicrobial agents, direct evidence for the efficacy of this compound derivatives in this area is currently not available in the public domain. Further research is warranted to explore the potential of this specific chemical scaffold as a source of new antibacterial, antifungal, and antimalarial drugs.

Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit the activity of key enzymes is a cornerstone of modern drug discovery. This section explores the reported enzyme inhibitory activities of derivatives related to this compound.

The phosphoinositide 3-kinase alpha (PI3Kα) is a critical enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival. Mutations and overactivation of PI3Kα are frequently observed in various human cancers, making it an attractive target for cancer therapy.

While no studies have directly reported on the PI3Kα inhibitory activity of this compound derivatives, a study on 2,6,8-substituted imidazo[1,2-a]pyridine (B132010) derivatives utilized a positional isomer, 5-bromo-2-methoxypyridin-3-amine, as a starting material for the synthesis of potential PI3Kα inhibitors. nih.gov In this research, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized, with subsequent evaluation of their in vitro inhibitory activity against PI3Kα. One of the synthesized compounds, compound 35 , emerged as a potent inhibitor with an IC50 value of 150 nM. nih.gov This compound also demonstrated significant antiproliferative activity against breast cancer cell lines harboring PIK3CA mutations. nih.gov

The structure-activity relationship (SAR) studies revealed that modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core were crucial for the observed activity. The promising results from these derivatives highlight the potential of the bromo-methoxypyridine scaffold as a starting point for the design of novel PI3Kα inhibitors.

Table 1: PI3Kα Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IC50 (µM) for PI3Kα
35 0.15
36 1.12
40 0.50

Data sourced from a study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. nih.gov

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders. A thorough review of the existing literature indicates that there are no specific studies on the tyrosinase-inhibiting potential of this compound derivatives. The field of tyrosinase inhibitors is dominated by compounds of natural origin, such as flavonoids and stilbenoids, as well as synthetic molecules with different structural scaffolds. Further research would be necessary to determine if the this compound scaffold possesses any activity against this enzyme.

Ribonucleotide reductase (RNR), which includes cytidine (B196190) diphosphate (B83284) (CDP) reductase activity, is an essential enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. It is a well-established target for anticancer drugs. An extensive search of the scientific literature did not yield any studies on the inhibition of CDP reductase by derivatives of this compound. The known inhibitors of RNR are predominantly nucleoside analogs, which act as substrate mimics.

Modulation of Specific Biological Pathways and Molecular Targets

The interaction of small molecules with specific ion channels and receptors is a fundamental mechanism of action for many drugs. This section examines the potential of related compounds to modulate such targets.

Voltage-gated potassium (Kv) channels are a diverse group of ion channels that play a crucial role in regulating the electrical excitability of neurons and other cells. Blockers of these channels have therapeutic applications in various neurological and cardiovascular conditions.

Direct studies on the interaction of this compound derivatives with Kv channels have not been reported. However, research on derivatives of 4-aminopyridine (B3432731), a known non-selective Kv channel blocker, provides some insights into the potential effects of substituents on the pyridine ring. A study investigating novel 4-aminopyridine derivatives for their ability to block Kv channels found that the introduction of a methoxy (B1213986) group at the 3-position (3-methoxy-4-aminopyridine) resulted in a compound that was approximately 3- to 4-fold less potent than the parent 4-aminopyridine. nih.gov In contrast, a methyl group at the same position (3-methyl-4-aminopyridine) led to a 7-fold increase in potency. nih.gov

These findings suggest that the electronic and steric properties of substituents on the pyridine ring significantly influence the channel blocking activity. While the core structure and substitution pattern are different from this compound, this research underscores the potential for methoxy-substituted pyridines to interact with Kv channels.

Table 2: Voltage-Gated Potassium Channel Blocking Activity of 4-Aminopyridine Derivatives

Compound Relative Potency vs. 4-Aminopyridine
3-Methyl-4-aminopyridine (3Me4AP) ~7-fold more potent
3-Methoxy-4-aminopyridine (3MeO4AP) ~3- to 4-fold less potent
3-Trifluoromethyl-4-aminopyridine (3CF34AP) ~3- to 4-fold less potent

Data sourced from a structure-activity relationship study of novel 4-aminopyridine K+ channel blockers. nih.gov

PI3K/mTOR Dual Inhibition

The development of dual PI3K/mTOR inhibitors has been a significant focus in medicinal chemistry, aiming to overcome resistance mechanisms associated with single-target agents. The this compound moiety has proven to be a valuable building block in the synthesis of potent dual inhibitors.

One of the most prominent examples is the clinical candidate PF-04691502 . mdpi.comdocumentsdelivered.com This compound, a derivative of a 4-methylpyridopyrimidinone series, incorporates a 6-methoxypyridin-3-yl group and has demonstrated potent ATP-competitive inhibition of both PI3K and mTOR kinases. documentsdelivered.com Its development was guided by structure-based drug design, highlighting the importance of the methoxypyridine scaffold in achieving high potency and desirable pharmacokinetic properties. mdpi.com

Another series of potent PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine scaffold has been developed. In this series, a key synthetic step involves the Suzuki coupling of a boronate ester derived from a bromo-methoxypyridine-amine with various aromatic and heteroaromatic partners. matrix-fine-chemicals.com While the reported synthesis starts from the regioisomer 5-bromo-2-methoxypyridin-3-amine, the chemical principles are directly applicable to derivatives of this compound.

Detailed Research Findings:

Research has shown that the methoxypyridine moiety plays a crucial role in the binding of these inhibitors to the kinase active site. For instance, in the design of sulfonamide-based inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide fragment was identified as conferring strong PI3K inhibitory activity. bldpharm.com The optimization of other parts of the molecule, while keeping this core, has led to the discovery of compounds with nanomolar potency against both PI3Kα and mTOR. matrix-fine-chemicals.com

One such compound, 22c (N-(5-(4-(4-((diethylamino)methyl)phenyl)quinolin-6-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide), exhibited an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR. matrix-fine-chemicals.com This compound also demonstrated potent anti-proliferative activity in cancer cell lines and induced cell cycle arrest and apoptosis. matrix-fine-chemicals.com

The clinical candidate PF-04691502 has been extensively characterized. It potently inhibits all class I PI3K isoforms and mTOR with Ki values in the low nanomolar range. In cellular assays, it effectively reduces the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein, confirming its dual pathway inhibition. documentsdelivered.com

Below are interactive data tables summarizing the inhibitory activities of key derivatives.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Cell LineCellular Activity IC50 (nM)Reference
PF-046915021.8 (Ki)16 (Ki)BT20, SKOV3, U87MG179-313 (proliferation) documentsdelivered.com
Compound 22c0.2223HCT-11620 (proliferation) matrix-fine-chemicals.com
Downstream EffectorCell LineIC50 (nM)Reference
p-Akt (S473)PIK3CA-mutant and PTEN-deleted lines3.8-20 documentsdelivered.com
p-Akt (T308)PIK3CA-mutant and PTEN-deleted lines7.5-47 documentsdelivered.com
mTORC1 (nutrient stimulated)-32 documentsdelivered.com

Contributions to Drug Design and Rational Drug Development

The exploration of this compound derivatives has significantly contributed to the principles of rational drug design, particularly in the context of kinase inhibitors. The concept of "privileged scaffolds" is central to this contribution. nih.govmdpi.com Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery.

The methoxypyridine moiety, as part of the broader class of substituted pyridines, has emerged as such a privileged scaffold. Its utility stems from several key features:

Synthetic Tractability: The bromine atom in this compound provides a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. matrix-fine-chemicals.comnih.gov This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

Key Binding Interactions: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common and often crucial interaction in the hinge region of kinase active sites. The methoxy group can also participate in hydrogen bonding or occupy hydrophobic pockets, further enhancing binding affinity. Structure-based drug design studies, such as those that led to the discovery of PF-04691502, have leveraged these potential interactions to optimize inhibitor binding. mdpi.com

The systematic investigation of derivatives based on the this compound scaffold has allowed medicinal chemists to build detailed SAR models. These models inform the rational design of new inhibitors with improved properties. For example, the finding that a 2,4-difluorobenzenesulfonamide (B83623) attached to the methoxypyridine core leads to potent PI3K inhibition provides a clear design principle for future inhibitor development. bldpharm.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR Analysis: The proton NMR spectrum of 6-Bromo-5-methoxypyridin-3-amine is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy (B1213986) group protons. The aromatic region will display signals for the two protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as doublets. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The methoxy (-OCH₃) group will present as a sharp singlet.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (bromo, methoxy, and amino groups) and the nitrogen atom in the pyridine ring. The carbon atoms directly bonded to electronegative atoms (N, O, Br) will be shifted downfield. For instance, the carbon bearing the methoxy group (C-5) and the carbons adjacent to the ring nitrogen (C-2 and C-6) are expected at lower fields. The carbon attached to the bromine (C-6) will also be significantly affected.

¹⁵N NMR Analysis: The nitrogen-15 (B135050) NMR spectrum can provide valuable information about the electronic environment of the two nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino nitrogen. The chemical shifts of these nuclei are sensitive to hybridization and electron density. The pyridine nitrogen is typically found in a range of -140 to +100 ppm relative to nitromethane, while the amino nitrogen chemical shift is generally in the range of -380 to -280 ppm. miamioh.edu

Nucleus Predicted Chemical Shift (δ) [ppm] Multiplicity Assignment
¹H7.5 - 7.8dH-2 or H-4
¹H6.8 - 7.2dH-2 or H-4
¹H3.8 - 4.2br s-NH₂
¹H3.9s-OCH₃
¹³C145 - 155sC-5
¹³C135 - 145sC-3
¹³C130 - 140sC-6
¹³C120 - 130sC-2
¹³C105 - 115sC-4
¹³C55 - 60s-OCH₃
¹⁵N-80 to -40-Pyridine N
¹⁵N-340 to -300-Amino N
Note: These are predicted values based on typical ranges for similar structures and may not reflect experimental values.

2D NMR Techniques (COSY, TOCSY, HSQC/HMQC, HMBC, ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a cross-peak between the two aromatic protons (H-2 and H-4) would be expected, confirming their scalar coupling relationship.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. In this case, it would show the same correlation as COSY for the isolated aromatic spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). HSQC would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (two to three bond ¹H-¹³C correlations). researchgate.net Key expected correlations would include the methoxy protons showing a cross-peak to the C-5 carbon, and the aromatic protons showing correlations to neighboring carbons, which is essential for assigning the quaternary carbons and confirming the substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. It can be used to confirm the spatial relationship between the methoxy group protons and the proton at C-4, for example.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of the compound. For this compound (C₆H₇BrN₂O), the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 201.9742 Da.

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M]⁺200.9661202.9641
[M+H]⁺201.9739203.9719
[M+Na]⁺223.9559225.9538

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This method is ideal for analyzing the compound in complex matrices, such as reaction mixtures or biological samples. After separation by LC, the parent ion corresponding to this compound can be selected and fragmented to produce a characteristic daughter ion spectrum. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification. Common fragmentation pathways for aromatic amines often involve the loss of small neutral molecules. achemblock.combldpharm.com For this compound, potential fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of carbon monoxide (CO), or cleavage of the C-Br bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O bonds.

N-H Stretching: The primary amine group (-NH₂) will exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will result in several absorptions in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually appears between 1590 and 1650 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the aryl ether (methoxy group) is expected in the 1200-1275 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Asymmetric & Symmetric N-H Stretch3300 - 3500Primary Amine
Aromatic C-H Stretch3000 - 3100Pyridine Ring
Aliphatic C-H Stretch2850 - 2960Methoxy Group
C=C and C=N Ring Stretch1400 - 1600Pyridine Ring
N-H Bend1590 - 1650Primary Amine
Asymmetric C-O-C Stretch1200 - 1275Aryl Ether
C-Br Stretch500 - 600Bromo-Aryl

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would provide unambiguous confirmation of its molecular structure, including the precise positioning of the bromo, methoxy, and amine substituents on the pyridine ring. This technique is crucial for verifying the regiochemistry of the molecule, which is a critical aspect of its chemical identity and reactivity.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to determine the electron density map of the molecule. From this map, the atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)18.5
α (°)90
β (°)90
γ (°)90
Volume (ų)1415.25
Z4

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined through X-ray diffraction analysis. No specific experimental data for this compound was found in the searched literature.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative determination in reaction mixtures or final products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most probable method of choice for purity analysis. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The purity of the compound is typically determined by calculating the area percentage of the main peak in the chromatogram. While specific HPLC methods for this compound are not detailed in the available literature, a general approach can be outlined based on the analysis of similar aromatic amines and halogenated pyridines.

Table 2: Illustrative HPLC Method for Purity Assessment of this compound

ParameterCondition
Stationary Phase C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size
Column 4.6 mm x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Note: This table represents a typical starting point for method development and is not based on a specific published method for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC can be employed for its analysis, particularly for monitoring reaction progress and detecting volatile impurities. The compound would be vaporized in a heated injector and carried by an inert gas (the mobile phase) through a column containing the stationary phase.

The choice of the stationary phase is critical and depends on the polarity of the analytes. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, would likely provide good separation. A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (GC-MS) would provide definitive identification of the compound and any impurities based on their mass spectra and fragmentation patterns.

Table 3: Representative GC Method for Analysis of this compound

ParameterCondition
Stationary Phase 5% Phenyl-methylpolysiloxane
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

Note: This table provides a general GC method that would require optimization for the specific analysis of this compound.

Computational and Theoretical Studies on 6 Bromo 5 Methoxypyridin 3 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling of 6-bromo-5-methoxypyridin-3-amine allows for the determination of its most stable three-dimensional conformation. These models are often built and refined using computational methods. The pyridine (B92270) ring, with its bromine, methoxy (B1213986), and amine substituents, can adopt various conformations due to the rotation around the C-O and C-N bonds. Conformational analysis helps identify the lowest energy structure, which is the most likely to be observed under normal conditions. The precise arrangement of the atoms influences the molecule's physical and chemical properties, including its reactivity and intermolecular interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at the electronic level. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), can be used to optimize the molecular geometry and predict various electronic properties. nih.gov

Prediction of Electronic Structure and Reactivity Profiles

DFT calculations provide a detailed picture of the electronic structure of this compound. The presence of the electron-donating methoxy and amino groups, along with the electron-withdrawing bromine atom, creates a unique electronic environment on the pyridine ring. innospk.com This distribution of electron density dictates the molecule's reactivity. For instance, the positions on the ring that are more electron-rich will be more susceptible to electrophilic attack, while electron-deficient regions will be prone to nucleophilic attack. Reactivity descriptors such as electronegativity, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity.

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. For substituted pyridines, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for chemical reactions.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, suggesting these are potential sites for nucleophilic interaction.

Molecular Docking Simulations for Ligand-Receptor Interactions

While specific molecular docking studies on this compound are not extensively reported in the provided context, this computational technique is crucial for predicting how a molecule like this might interact with a biological target, such as an enzyme or a receptor. The optimized 3D structure and calculated electronic properties serve as the basis for these simulations. For instance, in drug discovery, docking can predict the binding affinity and orientation of the molecule within the active site of a target protein, providing insights into its potential as a therapeutic agent.

Future Research Directions and Translational Potential

Development of Novel and Efficient Synthetic Routes for Analogues

The future utility of 6-Bromo-5-methoxypyridin-3-amine is intrinsically linked to the ability to synthesize a diverse library of its analogues efficiently and in a controlled manner. While classical methods for pyridine (B92270) synthesis exist, future research will likely focus on modern, more versatile catalytic strategies.

One promising avenue is the expansion of metal-catalyzed cross-coupling reactions . The bromine atom at the 6-position is an ideal handle for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. Research into palladium-catalyzed Suzuki cross-coupling has already demonstrated its effectiveness in creating novel pyridine derivatives from a similar starting material, 5-bromo-2-methylpyridin-3-amine (B1289001), in moderate to good yields. mdpi.com Future work could focus on developing more robust catalyst systems, perhaps utilizing nickel or copper, which are more abundant and cost-effective, to couple a wide array of boronic acids, organostannanes, terminal alkynes, and amines at this position.

Furthermore, the development of one-pot, multi-component reactions represents a significant step towards synthetic efficiency. organic-chemistry.org These methods, which can form highly substituted pyridines from simple starting materials in a single step, could be adapted to generate analogues of the target compound. organic-chemistry.orgnih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and purification procedures.

Future synthetic strategies will also likely incorporate:

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds offers an atom-economical alternative to traditional cross-coupling of pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of analogues.

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions can provide access to unique pyridine substitution patterns under mild conditions. thieme-connect.com

A summary of potential future synthetic strategies is presented in Table 1.

Table 1: Future Synthetic Strategies for Analogues of this compound

Synthetic Strategy Potential Advantages Target Functionalization
Advanced Cross-Coupling High functional group tolerance, access to diverse C-C and C-N bonds. Modification at the 6-position (Br).
One-Pot, Multi-Component Reactions Increased efficiency, reduced waste, rapid library generation. Construction of the core pyridine scaffold with varied substituents.
C-H Activation High atom economy, reduced synthetic steps. Direct modification of the pyridine ring C-H bonds.
Flow Chemistry Improved yield and safety, scalability. Large-scale production of key intermediates and final analogues.
N-Heterocyclic Carbene (NHC) Catalysis Mild reaction conditions, novel reactivity. Access to unique substitution patterns.

Exploration of Highly Selective Biological Agents with Optimized Profiles

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. beilstein-journals.org The specific substitution pattern of 6-bromo-5-methoxy-pyridin-3-amine suggests significant potential for its derivatives as therapeutic agents. Analogous bromo-methoxy substituted heterocycles have shown promise in various therapeutic areas. For instance, aryl phosphate (B84403) derivatives of 5-bromo-6-methoxy-azidothymidine have demonstrated dual-function as spermicides with potent anti-HIV activity. nih.gov Moreover, pyridine derivatives have been extensively investigated as anticancer, antibacterial, and antifungal agents. nih.govnih.gov

Future research should focus on a systematic exploration of the biological activity of novel analogues. A key strategy will be the implementation of structure-activity relationship (SAR) studies . By systematically modifying the substituents on the pyridine ring, researchers can identify the key structural features required for potent and selective activity against specific biological targets. For example, methoxypyridine-derived compounds have been designed as gamma-secretase modulators for the potential treatment of Alzheimer's disease, and other derivatives have been optimized as selective 5-HT2A receptor inverse agonists for treating arterial thrombosis. nih.govnih.gov

The translational potential of these compounds will depend on optimizing their pharmacological profiles. This includes improving metabolic stability, aqueous solubility, and oral bioavailability, while minimizing off-target effects and toxicity.

Key future research activities in this area will include:

High-Throughput Screening: Screening libraries of analogues against a wide range of biological targets to identify novel activities.

Target-Based Design: Designing analogues to interact with specific enzymes or receptors implicated in disease.

Pharmacokinetic Optimization: Modifying the chemical structure to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Design and Synthesis of Advanced Materials with Tunable Properties

Beyond biological applications, pyridine-containing molecules are increasingly used in the development of advanced materials. thieme-connect.com The electronic properties of the pyridine ring, combined with the functional handles present in this compound, make it an attractive building block for materials with tunable optical and electronic properties. mdpi.com

Future research could explore the incorporation of this scaffold into:

Organic Semiconductors: Pyridine derivatives have been used in organic light-emitting diodes (OLEDs) and organic solar cells due to their electron-transporting capabilities. google.com The electron-deficient nature of the pyridine ring can be fine-tuned through substitution to optimize the performance of such devices.

Sensors: The nitrogen atom in the pyridine ring can act as a binding site for metal ions or other analytes, making pyridine derivatives excellent candidates for chemical sensors. nih.gov The photophysical properties of these molecules can be designed to change upon binding, leading to a fluorescent or colorimetric response. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, allowing for the construction of extended, porous structures. mdpi.com These materials have potential applications in gas storage, catalysis, and separations. The bromo and amino groups could be used for post-synthesis modification to further tune the properties of the MOF.

The design of these materials will rely on a deep understanding of how the molecular structure of the building block influences the macroscopic properties of the final material.

Integration of Cheminformatics and Artificial Intelligence in Discovery Processes

For the future development of analogues of this compound, AI and cheminformatics can be applied in several key areas:

De Novo Design: Generative AI models can design vast virtual libraries of novel analogues with desired properties. eisai.comnih.gov These models can be trained on existing data of known bioactive molecules or materials to learn the underlying structure-property relationships.

Property Prediction: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity, toxicity, pharmacokinetic properties, and material characteristics of designed analogues before they are synthesized. elsevier.com This allows researchers to prioritize the most promising candidates for experimental validation.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for novel molecules, which can significantly reduce the time and effort required for their chemical synthesis. elsevier.com

A proposed workflow integrating AI is shown in Table 2.

Stage AI/Cheminformatics Tool Objective
Design Generative AI Models Create large virtual libraries of novel analogues based on the this compound scaffold.
Screen Predictive Machine Learning (QSAR, etc.) Forecast biological activity, ADME/Tox profiles, and material properties of virtual compounds.
Prioritize Active Learning Algorithms Select the most promising and diverse set of candidates for synthesis and experimental testing. blogspot.com
Synthesize Retrosynthesis Prediction Tools Propose efficient and reliable synthetic routes for the prioritized candidates.
Test & Refine Data Analysis & Model Retraining Analyze experimental results to refine predictive models and guide the next design-make-test-analyze cycle. elsevier.com

By leveraging these computational tools, the exploration of the chemical space around this compound can be performed more strategically and efficiently, increasing the likelihood of discovering novel compounds with significant translational potential.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 6-Bromo-5-methoxypyridin-3-amine, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, bromine introduction can occur through halogen exchange on precursor pyridines under reflux with HBr or CuBr₂ . Methoxy groups are often introduced via alkoxylation using sodium methoxide in anhydrous solvents (e.g., DMF or THF) at 60–80°C . Yields depend on catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄ for Suzuki-Miyaura couplings) and stoichiometric control of reagents .

Q. What purification and characterization methods are recommended for ensuring compound integrity?

  • Answer :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy δ ~3.8 ppm, aromatic protons δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 217.9854 for C₆H₇BrN₂O) .
  • X-ray Diffraction : For crystallographic confirmation of regiochemistry .

Q. How do structural features (bromine/methoxy positions) influence reactivity?

  • Answer : The 5-methoxy group acts as an electron-donating substituent, activating the pyridine ring for electrophilic substitution at the 3-amine position. Bromine at the 6-position enhances leaving-group capacity in nucleophilic reactions (e.g., SNAr), while steric hindrance from the methoxy group can slow coupling reactions .

Advanced Research Questions

Q. What is the mechanistic role of bromine in enzyme inhibition studies involving this compound?

  • Answer : Bromine’s electronegativity and van der Waals radius (1.85 Å) facilitate halogen bonding with enzyme active sites, particularly in kinases or proteases. Kinetic assays (e.g., IC₅₀ measurements) show bromine enhances binding affinity by 2–5-fold compared to non-halogenated analogs . Structural studies (e.g., X-ray co-crystallography) reveal Br forms contacts with backbone carbonyls or catalytic residues .

Q. How does this compound compare to structural analogs in reactivity and bioactivity?

  • Answer : Key differences arise from substitution patterns:

CompoundSubstitution PatternReactivity/Bioactivity Difference
5-Bromo-4-methoxypyridin-3-amineMethoxy at C4, Br at C5Reduced electron density at C6; lower Suzuki coupling efficiency
6-Bromo-2-methoxypyridin-3-amineMethoxy at C2, Br at C6Altered regioselectivity in amination reactions
6-Chloro-5-methoxypyridin-3-amineCl instead of BrWeaker halogen bonding; 3x lower kinase inhibition

Q. What strategies resolve solubility challenges in biological assays?

  • Answer :

  • Solvent Systems : Use DMSO for stock solutions (10–50 mM), diluted in assay buffers with ≤1% DMSO to avoid cytotoxicity .
  • Formulation : Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility. For in vitro studies, sonication at 37°C for 15–30 min enhances dispersion .
  • Derivatization : Prodrug strategies (e.g., acetylation of the amine) increase lipophilicity for cellular uptake .

Q. How to design experiments to study its interaction with cytochrome P450 enzymes?

  • Answer :

  • Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) with human liver microsomes. Measure IC₅₀ via fluorescence quenching .
  • Metabolic Stability : Incubate with NADPH-fortified microsomes; monitor parent compound depletion via LC-MS/MS over 60 min .
  • Docking Simulations : Molecular modeling (AutoDock Vina) to predict binding poses in CYP3A4/CYP2D6 active sites .

Methodological Notes

  • Contradictions : and suggest bromine enhances enzyme binding, while notes chlorine analogs may show higher metabolic stability. Validate via side-by-side assays.
  • Data Gaps : Limited crystallographic data for this compound; prioritize X-ray or cryo-EM studies for mechanistic insights .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.